molecular formula C6H7BrN2 B1502741 2-Bromo-5-ethylpyrazine CAS No. 1086382-74-2

2-Bromo-5-ethylpyrazine

Cat. No. B1502741
CAS RN: 1086382-74-2
M. Wt: 187.04 g/mol
InChI Key: CCDAQGHBTWYAMF-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylpyrazine is a chemical compound with the molecular formula C6H7BrN2. It has a molecular weight of 187.04 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 2-position and an ethyl group at the 5-position .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point, melting point, and density, were not available in the sources I found.

Scientific Research Applications

Corrosion Inhibition 2-Bromo-5-ethylpyrazine and its derivatives have been studied for their potential as corrosion inhibitors for various metals in acidic environments. Research has demonstrated that bipyrazole derivatives, including those related to this compound, can effectively protect metals like C38 steel from corrosion in acidic mediums. These compounds act as mixed-type inhibitors, impacting both anodic and cathodic processes, and their adsorption on metal surfaces follows the Langmuir adsorption isotherm model (Zarrok et al., 2012). Similarly, pyrazine derivatives have been evaluated for their inhibitory action on the corrosion of steel surfaces in sulfuric acid solutions, with studies indicating that these compounds exhibit significant inhibition efficiencies (Li, Deng, & Fu, 2011).

Catalysis and Synthesis The application of this compound extends into catalysis and synthetic chemistry. For example, bromopyrazine compounds have been used in copper-catalyzed amination reactions of aryl halides, showcasing their role as intermediates in the synthesis of complex organic molecules (Lang et al., 2001). This highlights the versatility of this compound derivatives in facilitating a variety of chemical transformations.

Antiviral and Medicinal Chemistry this compound derivatives have been explored for their potential antiviral activities. Although not directly mentioned, compounds with structural similarities, such as 2,4-diamino-6-hydroxypyrimidines substituted at position 5, have shown marked inhibition against retrovirus replication in cell culture. This suggests the potential of brominated pyrazine derivatives in medicinal chemistry and drug discovery for antiviral therapies (Hocková et al., 2003).

Environmental and Analytical Applications Studies on the degradation of atrazine, a widely used herbicide, have utilized compounds like this compound as analytical tools or reference compounds in understanding the environmental fate of such chemicals. Research into the degradation kinetics of atrazine and its products under various conditions can benefit from the use of structurally related bromopyrazine derivatives as models or standards (Acero et al., 2000).

Safety and Hazards

When handling 2-Bromo-5-ethylpyrazine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-5-ethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDAQGHBTWYAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671682
Record name 2-Bromo-5-ethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086382-74-2
Record name 2-Bromo-5-ethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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